![molecular formula C24H20ClF3N2O5S B12478208 ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate](/img/structure/B12478208.png)

ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

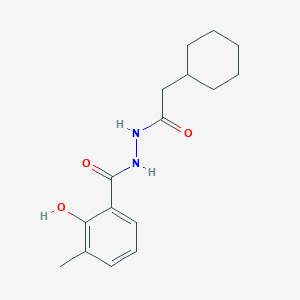

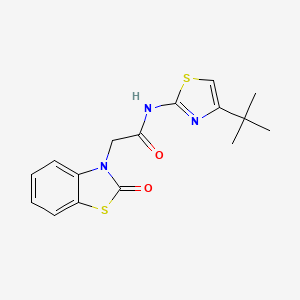

Le 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure chimique unique, qui comprend un ester benzoïque, un groupe sulfonyle et un groupe trifluorométhyle. Ces groupes fonctionnels contribuent à ses propriétés chimiques et à sa réactivité distinctes.

Méthodes De Préparation

La synthèse du 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. La voie de synthèse peut inclure :

Formation de l'ester benzoïque : Cette étape implique l'estérification de l'acide 4-aminobenzoïque avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique.

Introduction du groupe sulfonyle : Le groupe phénylsulfonyle peut être introduit par une réaction de sulfonylation à l'aide de chlorure de phénylsulfonyle et d'une base comme la pyridine.

Addition du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit par une réaction de substitution nucléophile à l'aide d'un réactif comme l'iodure de trifluorométhyle.

Réaction de couplage finale : La dernière étape implique le couplage des composés intermédiaires pour former le composé cible dans des conditions de réaction spécifiques, telles que l'utilisation d'un agent de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base comme la triéthylamine.

Analyse Des Réactions Chimiques

Le 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut subir des réactions d'oxydation, généralement à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions chloro et trifluorométhyle, à l'aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour donner l'acide carboxylique et l'alcool correspondants.

Applications De Recherche Scientifique

Le 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Ce composé peut être utilisé dans des tests biochimiques pour étudier les interactions enzymatiques et la liaison aux protéines.

Industrie : Il peut être utilisé dans le développement de produits chimiques et de matériaux de spécialité ayant des propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes ou aux récepteurs, inhibant ou modulant potentiellement leur activité. Le groupe trifluorométhyle, en particulier, augmente la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes cellulaires et d'interagir avec les cibles intracellulaires.

Mécanisme D'action

The mechanism of action of ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Le 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle peut être comparé à des composés similaires tels que :

4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle : Ce composé partage des groupes fonctionnels similaires mais peut différer par la position ou le type de substituants.

4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate de méthyle : Structure similaire mais avec un ester méthylique au lieu d'un ester éthylique.

4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle : Ce composé peut avoir des substituants différents sur le cycle aromatique, affectant sa réactivité et son activité biologique.

Ces comparaisons mettent en évidence le caractère unique du 4-({N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}amino)benzoate d'éthyle en termes de ses groupes fonctionnels spécifiques et de leur arrangement, qui contribuent à ses propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C24H20ClF3N2O5S |

|---|---|

Poids moléculaire |

540.9 g/mol |

Nom IUPAC |

ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H20ClF3N2O5S/c1-2-35-23(32)16-8-11-18(12-9-16)29-22(31)15-30(36(33,34)19-6-4-3-5-7-19)21-14-17(24(26,27)28)10-13-20(21)25/h3-14H,2,15H2,1H3,(H,29,31) |

Clé InChI |

GRXUEWUNVLFMBO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)

![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)

![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B12478144.png)

![2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478180.png)

![2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12478182.png)

![2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12478190.png)

![N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide](/img/structure/B12478198.png)

![1-hydroxy-5-methylchromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one](/img/structure/B12478212.png)

![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dimethylaniline](/img/structure/B12478213.png)